molecular formula C5H7NO B1305849 Furan-3-ylmethanamine CAS No. 4543-47-9

Furan-3-ylmethanamine

Cat. No. B1305849
CAS RN: 4543-47-9
M. Wt: 97.12 g/mol
InChI Key: XNABHFLZYMCJHE-UHFFFAOYSA-N
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Description

Furan-3-ylmethanamine is a chemical compound related to the furan family, which is a class of aromatic heterocyclic compounds characterized by a five-membered ring structure consisting of four carbon atoms and one oxygen atom. The specific structure and properties of furan-3-ylmethanamine are not directly discussed in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are extensively studied.

Synthesis Analysis

The synthesis of highly functionalized furans has been achieved through an intramolecular Wittig reaction using catalytic amounts of phosphine and triethylamine . This method highlights the efficiency of generating furan derivatives, which could potentially be applied to the synthesis of furan-3-ylmethanamine. Additionally, the synthesis of spiro-lactams and polysubstituted pyrroles from furfurylamines via oxidative cyclization indicates the versatility of furan derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic methods. For instance, the crystal structure, vibrational properties, and DFT studies of a furan-2-ylmethyl derivative were conducted, providing insights into the conformational stability and intermolecular interactions within the crystal lattice . Although this research focuses on a furan-2-ylmethyl derivative, similar analytical techniques could be applied to study the molecular structure of furan-3-ylmethanamine.

Chemical Reactions Analysis

Furan derivatives are shown to participate in a range of chemical reactions. The synthesis of energetic materials based on furazan, which includes furan rings, demonstrates the reactivity of furan derivatives under high-temperature conditions . Moreover, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine indicates the potential for furan derivatives to undergo cyclization and Mannich reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are diverse. For example, the photophysical, antioxidant, and antimicrobial properties of furan-2-ylmethoxy substituted phthalocyanine complexes have been investigated, revealing the influence of the central metal ion on the properties of these metallophthalocyanines . Although these studies focus on furan-2-yl derivatives, they provide a foundation for understanding the potential properties of furan-3-ylmethanamine.

Safety And Hazards

Furan-3-ylmethanamine is classified as a dangerous compound. It has been assigned the hazard statements H226, H302, H314, and H335 . These statements indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

furan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABHFLZYMCJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379881
Record name furan-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-ylmethanamine

CAS RN

4543-47-9
Record name furan-3-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(furan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Liu, B Cai, Y Li, H Song, R Huang… - Journal of agricultural …, 2007 - ACS Publications
… Synthesis of Furan-3-ylmethanamine (16). Under a nitrogen atmosphere, compound 15 was … was concentrated under reduced pressure to give furan-3-ylmethanamine (16) as a yellow …
Number of citations: 57 pubs.acs.org
JL Lukkarila, SR da Silva, M Ali… - ACS medicinal …, 2011 - ACS Publications
… The most potent inhibitors in this class of compounds were identified as the furan-3-ylmethanamine (33) and thiophen-3-ylmethanamine (35), which equipotently inhibited NAE activity (…
Number of citations: 46 pubs.acs.org
S Sarkar, DK Das, AT Khan - RSC Advances, 2014 - pubs.rsc.org
… Replacing the aromatic moiety of the benzyl amine skeleton with heteroaromatic one such as furan-3-ylmethanamine gave the expected highly substituted dihydropyridine ring. These …
Number of citations: 25 pubs.rsc.org
MM Hammouda, MM Rashed, KM Elattar… - RSC advances, 2023 - pubs.rsc.org
… product yields, in which the fluoro, trifluoromethyl, and cyano substituents at the para position produced moderate yields (59–68%), while the incorporation of furan-3-ylmethanamine as …
Number of citations: 4 pubs.rsc.org
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
The Wnt signaling pathway is an essential signal transduction pathway which leads to the regulation of cellular processes such as proliferation, differentiation and migration. Aberrant …
Number of citations: 15 www.sciencedirect.com

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